Product packaging for 5-(Benzyloxy)-2-methoxyphenol(Cat. No.:CAS No. 84354-17-6)

5-(Benzyloxy)-2-methoxyphenol

Cat. No.: B127140
CAS No.: 84354-17-6
M. Wt: 230.26 g/mol
InChI Key: RJSQJUZBIFCHNM-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether and Phenol (B47542) Chemistry Research

Aromatic ethers and phenols are fundamental classes of organic compounds with wide-ranging applications in materials science, pharmaceuticals, and agrochemicals. The reactivity of the phenolic hydroxyl group, the stability of the ether linkages, and the chemistry of the aromatic ring are all central themes in this area of research.

The benzyloxy group, a benzyl (B1604629) ether, is often employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability and the ease of its removal under specific conditions. The methoxy (B1213986) group, a simple alkyl ether, modifies the electronic properties of the aromatic ring through its electron-donating resonance effect. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. The presence of these three groups on a single aromatic ring in 5-(benzyloxy)-2-methoxyphenol creates a molecule with a rich and varied chemical reactivity.

Research into related substituted 2-methoxyphenols (guaiacols) highlights the importance of this structural motif. For instance, various aryl-substituted guaiacol (B22219) derivatives have been synthesized and investigated for their biological activities. prepchem.comchemistrysteps.com The synthesis of such compounds often involves strategies to control the regioselectivity of substitution on the aromatic ring.

Significance of the this compound Scaffold in Contemporary Chemical and Mechanistic Studies

While specific, extensive research singling out the this compound scaffold is not abundant in publicly available literature, its significance can be inferred from its potential as a synthetic intermediate and as a model compound for studying reaction mechanisms.

The arrangement of the functional groups makes it a valuable precursor for the synthesis of more complex molecules. The phenolic hydroxyl group can be selectively functionalized, and the benzyloxy group can be deprotected to reveal another reactive hydroxyl group. This differential reactivity is a cornerstone of modern synthetic strategy. For example, related benzyloxy-methoxyphenyl structures are found in derivatives of biologically active compounds.

From a mechanistic standpoint, the this compound scaffold can be used to study:

Regioselectivity in Electrophilic Aromatic Substitution: The interplay of the activating methoxy group and the deactivating (by induction) but ortho-, para-directing benzyloxy group can provide insights into the factors that govern the position of incoming electrophiles.

Intramolecular Interactions: The proximity of the ether and phenol functionalities may lead to intramolecular hydrogen bonding or other non-covalent interactions that can influence the compound's conformation and reactivity.

Reactivity at the Benzylic Position: The methylene (B1212753) group of the benzyl ether is a benzylic position, which is known to be susceptible to radical and oxidative reactions due to the resonance stabilization of the resulting intermediate. tandfonline.comlibretexts.orgpearson.com

The synthesis of derivatives of this compound can lead to compounds with interesting properties. For instance, the related compound 4-vinyl guaiacol, which shares the 2-methoxy-phenol core, is a key intermediate for biobased polymers. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number 84354-17-6
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B127140 5-(Benzyloxy)-2-methoxyphenol CAS No. 84354-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSQJUZBIFCHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes for 5-(Benzyloxy)-2-methoxyphenol and Related Phenolic Ethers

Established methods for synthesizing this compound and its analogs often involve protective group chemistry and strategic modifications of precursor molecules.

Hydroxyl Group Protection via Benzylation Reactions

A fundamental step in the synthesis of many complex organic molecules, including this compound, is the protection of hydroxyl groups to prevent unwanted side reactions. oup.com Benzylation is a common strategy for this purpose, as the resulting benzyl (B1604629) ether is stable under various reaction conditions but can be readily removed when needed. oup.comnih.gov

The Williamson ether synthesis is a classic and widely used method for forming benzyl ethers. organic-chemistry.orghighfine.com This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as benzyl bromide. organic-chemistry.orghighfine.com In the context of synthesizing benzyloxy-methoxyphenol derivatives, a suitable precursor like 2-methoxyphenol can be treated with benzyl bromide under alkaline conditions. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the benzyl bromide. nih.gov The choice of base and solvent (e.g., acetone (B3395972), DMF, or THF) can be optimized to improve reaction yields and minimize side reactions. nih.gov For instance, using potassium carbonate in acetone is a common practice.

While effective, traditional benzylation with sodium hydride in DMF is conducted under strongly alkaline conditions, which may not be suitable for substrates with alkali-labile functional groups. oup.com To address this, milder methods have been developed. For example, using silver(I) oxide (Ag2O) as a base allows for more selective benzylation. oup.comorganic-chemistry.org Other methods that avoid strongly basic conditions include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. organic-chemistry.org

Table 1: Reagents and Conditions for Benzylation of Hydroxyl Groups

Reagent SystemConditionsNotes
Benzyl bromide (BnBr) / Sodium hydride (NaH)DMF or THF solventStrongly basic, not suitable for alkali-labile groups. oup.comnih.gov
Benzyl bromide (BnBr) / Potassium carbonate (K2CO3)Acetone solvent, refluxCommon and effective method.
Benzyl bromide (BnBr) / Silver(I) oxide (Ag2O)-Milder conditions, allows for selective protection. organic-chemistry.org
Benzyl trichloroacetimidateAcidic conditionsSuitable for base-sensitive substrates. organic-chemistry.org
2-Benzyloxy-1-methylpyridinium triflateNeutral conditionsOffers a mild alternative. organic-chemistry.org

Amination and Selective Deprotection Strategies

The synthesis of more complex derivatives of this compound may involve amination and selective deprotection steps. Amination can be achieved through various methods, including reductive amination, where a carbonyl group is converted to an amine in the presence of a reducing agent and an amine source. nih.gov For instance, a benzyloxy-substituted aromatic intermediate can be coupled with an amine derivative using catalysts like palladium on carbon (Pd/C) for hydrogenation or reagents such as sodium triacetoxyborohydride (B8407120) for reductive amination.

Selective deprotection is crucial when a molecule contains multiple protecting groups. The benzyl group can be removed under different conditions, allowing for orthogonality with other protecting groups. highfine.com A common method for debenzylation is catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source like hydrogen gas. organic-chemistry.orghighfine.com This method is generally mild and efficient.

Benzylation of Acetovanillone (B370764) as a Precursor Step

Acetovanillone (4'-hydroxy-3'-methoxyacetophenone) is a readily available and versatile precursor for the synthesis of various phenolic compounds. researchgate.netasianpubs.orgdiva-portal.org Its benzylation is a key step in creating intermediates that can be further elaborated into more complex structures, including those related to this compound.

The benzylation of acetovanillone is typically achieved by reacting it with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. usda.govacs.orgrsc.org A common procedure involves refluxing acetovanillone with benzyl bromide and potassium carbonate in a solvent like acetone. usda.gov This reaction selectively protects the phenolic hydroxyl group as a benzyl ether, yielding 4-benzyloxy-3-methoxyacetophenone. usda.govacs.org The use of potassium iodide can sometimes be employed to facilitate the reaction. rsc.orgfrontiersin.org The resulting benzylated acetophenone (B1666503) can then undergo further transformations. For example, reduction of the ketone group can yield the corresponding alcohol, which can then be used in subsequent synthetic steps. researchgate.net

Advanced Synthetic Approaches and Derivatization Methods Involving the Benzyloxy-Methoxyphenol Moiety

The benzyloxy-methoxyphenol scaffold serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Advanced synthetic methods focus on the controlled modification of this core structure to generate a diverse range of derivatives.

Conversion to Quinone Derivatives via Controlled Oxidation Processes

Phenols and their derivatives, including benzyloxy-methoxyphenols, can be oxidized to form quinones, a class of compounds with significant chemical and biological importance. nih.govsmolecule.com The oxidation of a para-methoxyphenol can be challenging as it may require strong oxidizing agents that could potentially damage other parts of the molecule. beilstein-journals.org However, controlled oxidation methods have been developed to achieve this transformation efficiently.

One common reagent for the oxidation of phenols to p-quinones is Fremy's salt (potassium nitrosodisulfonate). nih.gov Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an aqueous acetonitrile (B52724) solution. sciforum.net The choice of oxidant and reaction conditions is critical to ensure the desired quinone is formed without over-oxidation or side reactions. For instance, the oxidation of some methoxyphenols can lead to the formation of quinone monoketals. nih.gov In some biological systems, the oxidation of 4-alkyl-2-methoxyphenols to quinone methides is catalyzed by cytochrome P450 enzymes. nih.gov

Synthesis of Schiff Base Derivatives Utilizing Related Phenols

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). hilarispublisher.comscispace.com Phenolic aldehydes and ketones are excellent precursors for the synthesis of Schiff bases, and derivatives of 5-hydroxy-2-methoxybenzaldehyde (B1581619) (a close analog of this compound after debenzylation) have been used to create a variety of Schiff base ligands. hilarispublisher.com

The synthesis of these Schiff bases is generally straightforward, involving the reaction of the phenolic aldehyde with a suitable primary amine in a solvent like methanol, often with heating under reflux. hilarispublisher.com The resulting imine linkage is crucial for the biological activity observed in many Schiff base derivatives. hilarispublisher.comtsijournals.com A wide range of amines can be used in this reaction, leading to a diverse library of Schiff bases with varying electronic and steric properties. nih.govjmchemsci.combohrium.com For example, condensing 5-hydroxy-2-methoxybenzaldehyde with 2-amino-5-nitrothiazole (B118965) or 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) yields the corresponding imino-4-methoxyphenol thiazole (B1198619) derived Schiff bases. hilarispublisher.com

Polymerization Strategies Incorporating Benzyloxy-Methoxy-Phenol Moieties

The incorporation of benzyloxy-methoxy-phenol structures into polymers can be achieved through various polymerization techniques, enabling the synthesis of materials with tailored properties. One notable method is the enzyme-catalyzed polymerization of methoxyphenols. For instance, the polymerization of 4-methoxyphenol (B1676288) has been successfully carried out in an aqueous micelle system using horseradish peroxidase as a catalyst. rsc.org This enzymatic approach yields poly(4-methoxyphenol) with a number-average molecular weight of approximately 1000. rsc.org The resulting polymer contains both phenylene and oxyphenylene units in its structure. rsc.org

Another versatile strategy involves the ring-opening polymerization of benzoxazines, which can be influenced by the presence of phenolic nucleophiles. scispace.com A trifunctional benzoxazine, 1,3,5-tris(3-phenyl-3,4-dihydro-2H-benzo rsc.orgsioc-journal.cnoxazin-6-yl)benzene (T-Bz), has been synthesized and its curing temperature can be reduced by mixing it with phenolic compounds like methoxy (B1213986) phenol (MPH). scispace.com This highlights the potential for creating phenolic materials with controlled properties through the cationic ring-opening polymerization of benzoxazines. scispace.com

Furthermore, "click chemistry" provides a powerful tool for the post-polymerization modification of polymers, allowing for the introduction of specific functionalities. acs.org For example, polymers with clickable moieties in their side chains can be functionalized after polymerization, a common strategy to obtain functional polymers. acs.org This approach could be adapted to incorporate benzyloxy-methoxy-phenol groups onto a polymer backbone.

The table below summarizes key aspects of polymerization involving methoxyphenol derivatives.

Polymerization MethodMonomer/PrecursorCatalyst/InitiatorKey Findings
Enzyme-Catalyzed Polymerization4-MethoxyphenolHorseradish PeroxidaseProduces poly(4-methoxyphenol) with phenylene and oxyphenylene units. rsc.org
Ring-Opening Polymerization1,3,5-tris(3-phenyl-3,4-dihydro-2H-benzo rsc.orgsioc-journal.cnoxazin-6-yl)benzene (T-Bz)Phenolic Nucleophiles (e.g., Methoxy Phenol)Phenolic nucleophiles can reduce the curing temperature of benzoxazines. scispace.com
"Click" ChemistryPolymers with clickable side-chainsVarious (e.g., Copper)Allows for post-polymerization functionalization to introduce desired moieties. acs.org

Acid-Catalyzed Rearrangement Reactions of Benzyl Aryl Ethers

The acid-catalyzed rearrangement of benzyl aryl ethers represents a significant synthetic route to obtaining benzylated phenols. This reaction typically proceeds through the protonation of the ether oxygen, followed by dissociation to form a benzyl carbocation and a phenol. nih.gov The regioselectivity of the subsequent benzylation of the phenolic ring is influenced by the substitution pattern on the aromatic rings. sioc-journal.cnccspublishing.org.cn

Polyphosphoric acid (PPA) has been demonstrated to be an effective catalyst for this rearrangement. sioc-journal.cnccspublishing.org.cn A systematic investigation into the PPA-catalyzed rearrangement of benzyl aryl ethers revealed that the presence of electron-donating or electron-withdrawing groups on either the phenolic or benzyl moiety affects the reaction's outcome. sioc-journal.cnccspublishing.org.cn The rearrangement generally follows the established substitution directing rules for aromatic rings. sioc-journal.cnccspublishing.org.cn

Solid-supported acids have also been employed for the debenzylation of aromatic benzyl ethers, a reaction that can be accompanied by rearrangement. researchgate.net In some cases, the benzyl group has been observed to migrate from one position to another on the aromatic ring, with the regioselectivity being determined by steric hindrance and the electrophilic substitution susceptibility of the corresponding debenzylated compounds. researchgate.net

The table below outlines the conditions and outcomes of acid-catalyzed rearrangements of benzyl aryl ethers.

CatalystSubstrate ExampleKey Observations
Polyphosphoric Acid (PPA)Benzyl aryl ethersRearrangement activity is influenced by substituents on the aromatic rings. sioc-journal.cnccspublishing.org.cn
Trifluoroacetic Acid (TFA) / Hexamethylenetetramine (HMTA)Benzyl and PMB ethersLeads to ortho rearrangement under Duff reaction conditions. researchgate.net
Solid-Supported AcidsAromatic benzyl ethersCan result in both debenzylation and rearrangement of the benzyl group. researchgate.net

Reductive Debenzylation Protocols using Palladium-Catalyzed Hydrogenation

Reductive debenzylation is a crucial deprotection strategy in organic synthesis, and palladium-catalyzed hydrogenation is a widely employed method for cleaving benzyl ethers. organic-chemistry.org This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source to yield the corresponding alcohol and toluene (B28343). organic-chemistry.org

For substrates containing other reducible functional groups, transfer hydrogenation offers a milder alternative. organic-chemistry.org In this variation, a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or formic acid is used in place of hydrogen gas. organic-chemistry.org The choice of hydrogen donor can be critical; for instance, when using formic acid with Pd/C for the debenzylation of carbohydrate derivatives, a larger amount of the catalyst may be required. organic-chemistry.org

A microencapsulated heterogeneous catalyst, Pd(0) EnCatTM 30NP, has been shown to be effective for the selective reductive hydrogenation of aryl benzyl ethers. sigmaaldrich.comsigmaaldrich.com This catalyst can be used with hydrogen gas or in transfer hydrogenation systems. sigmaaldrich.comsigmaaldrich.com Under transfer hydrogenation conditions with this catalyst, O-aryl benzyl ethers are efficiently debenzylated, while other groups like alkyl benzyl ethers may remain intact. sigmaaldrich.comsigmaaldrich.com

Recent developments have also explored the use of sodium hydride in conjunction with a palladium catalyst for the reductive debenzylation of aryl ethers, offering a novel approach that does not rely on traditional hydrogen sources. sci-hub.se

The following table summarizes different palladium-catalyzed debenzylation methods.

CatalystHydrogen SourceSubstrate ScopeKey Features
Palladium on Carbon (Pd/C)Hydrogen gasGeneral benzyl ethersStandard, effective deprotection method. organic-chemistry.org
Palladium on Carbon (Pd/C)Formic acidCarbohydrate derivativesRequires a higher catalyst loading. organic-chemistry.org
Pd(0) EnCatTM 30NPHydrogen gasAryl benzyl ethers, esters, and aminesEfficient and selective for various benzyl-protected groups. sigmaaldrich.com
Pd(0) EnCatTM 30NPCyclohexene/Acetic AcidO-aryl benzyl ethersChemoselective debenzylation. sigmaaldrich.com
Pd(OAc)2 / NaHSodium HydrideAryl benzyl and allyl ethers/estersFunctions under mild, base-promoted reductive conditions. sci-hub.se

Organometallic Catalysis in Related Allylphenol Synthesis (e.g., Rhodium-Catalyzed Reactions)

Rhodium catalysis has emerged as a powerful tool for the synthesis of substituted phenols, including allylphenols, which are structurally related to benzyloxy-methoxy-phenol derivatives. A notable example is the rhodium(II)-catalyzed reaction of diazoquinones with allylboronates. rsc.org This method provides access to a variety of allylphenols, including para- and ortho-substituted derivatives, in moderate to high yields under mild conditions. rsc.org Mechanistic studies suggest that this transformation proceeds through a pathway involving cyclopropanation, ring-opening, and aromatization. rsc.org

Rhodium catalysts are also effective in C-C coupling reactions. For instance, [Cp*RhCl2]2 has been utilized for the coupling of quinones with aryl and alkyl boronic acids to produce aryl- and alkylquinones. organic-chemistry.org This reaction proceeds efficiently at room temperature and under base-free conditions. organic-chemistry.org

Furthermore, rhodium complexes can catalyze the cleavage of S-S bonds and the transfer of organothio groups, demonstrating their versatility in forming various carbon-heteroatom bonds. mdpi.com Rhodium(II) catalysts have also been employed in the synthesis of complex heterocyclic structures, such as tetracyclic 3,4-fused indoles, through intramolecular cycloaddition reactions. mdpi.com

The table below highlights examples of rhodium-catalyzed reactions relevant to the synthesis of substituted phenols.

CatalystReactantsProduct TypeKey Features
Rh2(esp)2Diazoquinones and AllylboronatesAllylphenolsProceeds under mild conditions with yields of 44–94%. rsc.org
[Cp*RhCl2]2Quinones and Boronic AcidsAryl- and AlkylquinonesEfficient C-C coupling at room temperature without a base. organic-chemistry.org
Rhodium(II) complexesN-sulfonyl-1,2,3-triazolesTetracyclic 3,4-fused indolesIntramolecular (3+2) cycloaddition. mdpi.com

Preparation of Tosylate Derivatives from Methoxyphenoxyethanols

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, as it turns a poor leaving group (hydroxyl) into a good one (tosylate). khanacademy.orgyoutube.com This is typically achieved by reacting the alcohol with tosyl chloride in the presence of a base, such as pyridine. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, followed by deprotonation of the resulting oxonium ion by the base. youtube.com

Ultrasound irradiation has been shown to promote the tosylation of pyrimidinols, significantly reducing reaction times and improving product purity. organic-chemistry.org This method, using tosyl chloride and DMAP, can produce 4-pyrimidyl tosylates in high yields within minutes. organic-chemistry.org

For the selective tosylation of diols and glycols, controlled reaction conditions are crucial to obtain the mono-tosylated product in high yield. jchemlett.com Techniques such as using an excess of the diol, gradual addition of tosyl chloride, and performing the reaction at low temperatures can favor mono-tosylation. jchemlett.com

Catalytic methods for tosylation have also been developed. Ytterbium(III) trifluoromethanesulfonate, for example, can catalyze the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) to produce alkyl tosylates under neutral and mild conditions. organic-chemistry.org

The table below summarizes various methods for the preparation of tosylate derivatives.

ReagentsSubstrateKey Features
Tosyl Chloride, PyridineGeneral AlcoholsStandard method for converting alcohols to good leaving groups. youtube.com
Tosyl Chloride, DMAP, UltrasoundPyrimidinolsRapid and high-yielding tosylation. organic-chemistry.org
Tosyl Chloride, Mild BaseDiols and GlycolsControlled conditions allow for selective mono-tosylation. jchemlett.com
Toluenesulfonic Acid Anhydride, Ytterbium(III) trifluoromethanesulfonatePrimary and Secondary AlcoholsCatalytic tosylation under neutral and mild conditions. organic-chemistry.org

Based on a thorough review of the available scientific literature, detailed experimental spectroscopic and advanced analytical characterization data for the specific chemical compound this compound is not publicly available.

While spectral data for structurally related compounds—such as those with additional functional groups or different substitution patterns like 2-bromo-5-(benzyloxy)phenol rsc.org, 4-allyl-1-(benzyloxy)-2-methoxybenzene imist.ma, and various Schiff bases uaic.ro—have been reported, these data are not directly applicable to this compound.

Consequently, the specific ¹H NMR, ¹³C NMR, two-dimensional NMR, ESI-MS, and HRMS data required to populate the requested article sections for this compound could not be located.

Spectroscopic and Advanced Analytical Characterization

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for validating the purity of synthesized compounds like 5-(Benzyloxy)-2-methoxyphenol. torontech.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. torontech.com For purity assessment, a reversed-phase (RP-HPLC) setup is commonly employed, typically using a nonpolar C18 stationary phase. loesungsfabrik.de

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. loesungsfabrik.de The presence of additional peaks suggests impurities, and the area of each peak is proportional to the concentration of the corresponding component. Purity is often expressed as a percentage of the total peak area. ijrpc.com Photodiode array (PDA) detectors are frequently used as they can provide UV-Vis spectra for each peak, which helps in assessing peak purity by checking for spectral homogeneity across the peak. chromatographyonline.com

Below is a table outlining typical parameters for an HPLC method suitable for analyzing this compound.

ParameterValue/DescriptionPurpose
Stationary Phase Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.ukProvides a nonpolar surface for separation of moderately polar to nonpolar analytes.
Mobile Phase Gradient or isocratic mixture of Acetonitrile (B52724) and Water ijrpc.comejgm.co.ukElutes the compound from the column. The ratio can be optimized for best separation.
Flow Rate 1.0 mL/min ijrpc.comejgm.co.ukEnsures consistent elution and sharp peaks.
Detector Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm) ejgm.co.ukDetects and quantifies UV-absorbing compounds as they elute.
Injection Volume 20 µL ejgm.co.ukA standard volume for introducing the sample into the system.
Column Temperature 25°C ijrpc.comMaintains consistent retention times by controlling the viscosity of the mobile phase.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org It operates on the same principle of separation as column chromatography, involving a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (eluent). rsc.org

During a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then placed in a chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. scribd.comgoogle.com The position of each spot is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

An example of a TLC system for monitoring a benzylation reaction to form an aryl benzyl (B1604629) ether is detailed below.

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase (Eluent) Petroleum ether: Ethyl acetate (B1210297) (9:1 v/v) scribd.com
Visualization UV lamp (254 nm) or chemical staining
Application Monitoring the conversion of a phenol (B47542) to its corresponding benzyl ether. scribd.com

X-ray Crystallography for Solid-State Molecular Structure Determination

In a typical experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. This pattern is then analyzed mathematically to generate an electron density map, from which the positions of the individual atoms can be determined. uaic.ro For a derivative of this compound, the analysis revealed key structural features, including the planarity of the benzene (B151609) rings and the specific conformation adopted by the molecule in the crystal lattice. uaic.ronih.gov Such studies also elucidate intermolecular forces like hydrogen bonding and π–π stacking that govern the crystal packing. nih.gov

The table below summarizes the type of data obtained from an X-ray crystallographic analysis of a Schiff base derivative of this compound. uaic.ro

ParameterExample Value/DescriptionSignificance
Crystal System Monoclinic uaic.roDescribes the basic shape of the unit cell.
Space Group P2₁/c uaic.roDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 18.859 Å, b = 14.612 Å, c = 6.213 Å, β = 97.965° uaic.roDefines the size and angles of the repeating unit of the crystal.
Bond Lengths (e.g., C=N) 1.277 Å uaic.roProvides exact distances between bonded atoms.
Bond Angles (e.g., C-N-C) 121.88° uaic.roDetermines the geometry around an atom.
Dihedral Angles Dihedral angle between benzene rings: 6.63° and 63.95° uaic.roDescribes the orientation of different parts of the molecule relative to each other.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have one or more unpaired electrons. globalresearchonline.net Such species, known as paramagnetic centers or free radicals, are not present in the ground state of this compound itself, as it is a diamagnetic molecule with all electrons paired.

However, EPR spectroscopy would be an invaluable tool for studying reactions involving this compound where radical intermediates are formed. globalresearchonline.netwiley-vch.de For example, during oxidative processes, a phenoxy radical could potentially be generated from the phenolic hydroxyl group. EPR can detect these transient, highly reactive species, providing information about their electronic structure and environment. k-state.edu In cases where the radicals are too short-lived to detect directly, a technique called spin trapping is used. nih.gov This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be easily detected and characterized by EPR. nih.gov The resulting EPR spectrum provides a unique signature for the trapped radical, allowing for its identification. nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. msu.edu When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. upc.edu These vibrations include stretching, bending, and scissoring motions. msu.edu The resulting IR spectrum is a unique molecular "fingerprint" that can be used for structural confirmation. mdpi.com

The table below lists the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-H Stretching, broad~3500 - 3200
Aromatic C-H Stretching~3100 - 3000
Aliphatic C-H (Methoxy/Methylene) Stretching~2950 - 2850
Aromatic C=C Stretching~1600 and ~1475
Aryl Ether C-O-C (Ar-O-CH₂) Asymmetric Stretching~1250
Alkyl Ether C-O-C (Ar-O-CH₃) Stretching~1050 - 1020
Aromatic C-H Out-of-plane Bending~900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound are determined by the chromophoric and auxochromic groups within its structure. The primary chromophore is the benzene ring, whose π → π* transitions are significantly influenced by the attached substituents: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a benzyloxy (-OCH₂C₆H₅) group. While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, its absorption properties can be inferred from its constituent parts and related compounds.

Detailed Research Findings

The core structure of this compound is a substituted phenol. Phenol itself typically exhibits two main absorption bands in the ultraviolet region. cdnsciencepub.combgu.ac.il These bands originate from π → π* electronic transitions within the benzene ring. The introduction of substituents, or auxochromes, such as hydroxyl, methoxy, and benzyloxy groups, modifies the energy levels of the molecular orbitals, generally causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect).

The parent phenolic structure, 2-methoxyphenol (guaiacol), provides a foundational reference for the expected UV absorption. Studies on guaiacol (B22219) show that it absorbs UV light at wavelengths below 310 nm. researchgate.net More specific measurements identify absorption maxima at approximately 194 nm and 215 nm. sielc.com Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been effectively used to simulate and interpret the UV absorption spectra of substituted phenols like guaiacol. nih.govnih.gov

Interactive Data Table: UV-Vis Absorption Data for a Reference Compound

The following table presents the known absorption maxima for 2-methoxyphenol (guaiacol), which serves as a structural analogue.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
2-Methoxyphenol (Guaiacol)194215Not Specified sielc.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-(Benzyloxy)-2-methoxyphenol allow for a detailed exploration of its fundamental chemical and physical properties.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to determine key structural parameters.

Table 1: Predicted Structural Parameters for this compound
ParameterPredicted Value RangeBasis of Prediction
C-C (aromatic) bond length1.38 - 1.41 ÅGeneral values for benzene (B151609) derivatives.
C-O (phenol) bond length~1.36 ÅBased on related phenol (B47542) structures.
C-O (methoxy) bond length~1.37 ÅBased on computational studies of guaiacol (B22219). figshare.com
C-O (benzyl ether) bond length~1.37 ÅBased on related benzyl (B1604629) ether structures. nih.gov
O-H bond length~0.97 ÅTypical value from DFT calculations.
C-O-C (ether) bond angle~118°Typical sp²-hybridized oxygen angle.
Ph-CH₂-O-Ph Torsional AngleVariableDefines key conformers of the molecule.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wikipedia.orgnih.gov

For this compound, both the ortho-methoxy and para-benzyloxy substituents (relative to the hydroxyl group) are electron-donating groups. This would increase the electron density of the phenolic ring and raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol. The LUMO is expected to be distributed primarily over the aromatic π-system. The HOMO-LUMO gap for related 2-methoxyphenols has been investigated, and a smaller gap is correlated with higher chemical reactivity. nih.govnih.gov

The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl, methoxy (B1213986), and ether groups, indicating these are sites susceptible to electrophilic attack. The phenolic hydrogen would exhibit a positive potential (blue), confirming its acidic character.

Table 2: Predicted Frontier Orbital Energies
ParameterPredicted Value (eV)Significance
HOMO Energy-5.0 to -6.0Electron-donating ability. Higher values indicate stronger donation.
LUMO Energy-0.5 to -1.5Electron-accepting ability.
HOMO-LUMO Gap (ΔE)~4.5Indicator of chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Note: Values are estimations based on DFT studies of similarly substituted aromatic compounds. nih.govlew.ro

The electronic influence of substituents on an aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to substituent (σ) and reaction (ρ) constants. wikipedia.orglibretexts.org The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group.

The benzyloxy group (-OCH₂C₆H₅) is an electron-donating group due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive withdrawal. Its effect is similar to, but slightly less powerful than, a methoxy group. The Hammett constant for a para-substituted benzyloxy group is negative, confirming its electron-donating nature. Studies on glycosyl donors have shown that electron-donating para-substituted benzyl ethers (like p-methoxybenzyl) increase reactivity compared to electron-withdrawing ones (like p-chlorobenzyl), highlighting the significant electronic influence of the benzyloxy moiety. nih.gov

In this compound, the hydroxyl group's acidity and the ring's susceptibility to electrophilic substitution are influenced by the combined electron-donating effects of the ortho-methoxy and para-benzyloxy groups. These groups work synergistically to increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and increasing the phenoxide anion's stability.

Computational studies are particularly effective at identifying and quantifying weak non-covalent interactions that dictate molecular conformation and crystal packing.

Intramolecular Hydrogen Bonding: The 2-methoxyphenol (guaiacol) substructure is well-known to form a strong, planar, five-membered intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the oxygen of the ortho-methoxy group (acceptor). stackexchange.comacs.org DFT calculations on guaiacol estimate the strength of this bond to be approximately -26.6 kJ/mol. stackexchange.com This interaction is expected to be a dominant feature in this compound, locking the conformation of the O-H and O-CH₃ groups.

Intermolecular Hydrogen Bonding: In a condensed phase, the phenolic hydroxyl group can also act as a donor for intermolecular hydrogen bonds with acceptor molecules, though this would be in competition with the stable intramolecular bond. acs.org

C–H···π Interactions: The benzyloxy group provides opportunities for C–H···π interactions, where C-H bonds (from the methylene (B1212753) bridge or the aromatic rings) can interact with the electron-rich face of one of the π-systems. These weak interactions are known to stabilize specific conformations in benzyl ethers and play a role in their crystal packing. rsc.orgdntb.gov.uanih.gov Both intramolecular and intermolecular C–H···π interactions could influence the preferred orientation of the benzyloxy group relative to the methoxyphenol ring. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and predicting their UV-visible absorption spectra. mdpi.comrsc.orgchemrxiv.org

For this compound, TD-DFT calculations would predict electronic transitions, primarily of π→π* character, associated with the two aromatic chromophores. The presence of the electron-donating hydroxyl, methoxy, and benzyloxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Calculations would reveal the specific orbitals involved in the main electronic transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Studies on methoxyphenol derivatives have successfully used TD-DFT to analyze their antioxidant activity in excited states. researchgate.net

Isomerism: The primary form of isomerism in this compound is conformational isomerism resulting from rotation around the single bonds of the ether linkages (C-O-C and Ph-CH₂). DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers and the energy barriers that separate them. biomedres.usbiomedres.us The rotational barrier is the energy required to move from one stable conformer to another through a transition state. The bulky nature of the aromatic rings would likely result in distinct energy minima corresponding to specific spatial arrangements. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. researchtrend.netdergipark.org.tr This approach relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov By analyzing these descriptors, QSAR models can predict the activity of new compounds and provide insights into the structural features that are crucial for their biological effects. researchtrend.netnih.gov

Electronic descriptors are fundamental in QSAR studies as they quantify the electronic aspects of a molecule, which govern its reactivity and interaction capabilities. For this compound, key electronic descriptors would include Bond Dissociation Energy (BDE), Ionization Potential (IP), Dipole Moment, Chemical Hardness, and Electronegativity.

Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is a critical parameter, particularly for compounds with antioxidant potential. It represents the energy required to break the bond homolytically. researchgate.net For substituted phenols, electron-donating groups generally lower the O-H BDE, stabilizing the resulting phenoxyl radical. mdpi.compan.olsztyn.pl In this compound, the methoxy group at the ortho position and the benzyloxy group at the meta position (relative to the hydroxyl group) would influence this value.

Ionization Potential (IP): IP is the energy needed to remove an electron from a molecule. It is related to a molecule's ability to undergo charge-transfer interactions.

Chemical Hardness and Electronegativity: These global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), help predict a molecule's stability and reactivity. Electronegativity measures the tendency to attract electrons, while chemical hardness indicates resistance to change in electron distribution. dergipark.org.tr

Electronic DescriptorDefinitionRelevance in QSAR
Bond Dissociation Energy (O-H)Energy required to break the O-H bond homolytically.Indicates antioxidant activity and hydrogen-donating ability.
Ionization Potential (IP)Energy required to remove one electron.Relates to the molecule's ability to participate in redox and charge-transfer processes.
Dipole Moment (µ)Measure of net molecular polarity.Influences drug-receptor binding, solubility, and membrane permeability.
Chemical Hardness (η)Resistance to deformation of the electron cloud.Correlates with molecular stability and reactivity.
Electronegativity (χ)The power of an atom or molecule to attract electrons.Governs the nature of chemical bonds and intermolecular interactions.

Molecular Docking Investigations of Binding Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. nih.gov

For this compound, a docking study would analyze how its distinct functional groups interact with the amino acid residues of a receptor's binding pocket.

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues like serine, threonine, aspartate, and glutamate.

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

Benzyloxy Group (-OCH₂Ph): This large, aromatic group can engage in several types of non-covalent interactions. The phenyl ring can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com The entire group can also participate in hydrophobic and van der Waals interactions with nonpolar residues.

The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG), typically in kcal/mol. nih.gov A more negative score indicates a more favorable binding interaction.

The table below summarizes the potential binding interactions that the functional moieties of this compound could form within a hypothetical protein active site.

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Phenolic Hydroxyl (-OH)Hydrogen Bond (Donor/Acceptor)Asp, Glu, Ser, Thr, His
Methoxy (-OCH₃)Hydrogen Bond (Acceptor)Lys, Arg, Ser, Asn
Ether Oxygen (Benzyl)Hydrogen Bond (Acceptor)Lys, Arg, Ser, Asn
Benzyl RingPi-Pi Stacking / T-StackingPhe, Tyr, Trp
Benzyl GroupHydrophobic / Van der WaalsAla, Val, Leu, Ile, Met

Conformational Analysis and Rotameric Species Optimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov These different arrangements are known as conformers or rotamers. The goal of conformational analysis is to identify the lowest-energy (most stable) conformers, as these are the most likely to be biologically active.

This compound possesses several rotatable single bonds, leading to a flexible structure with multiple possible conformers. The key dihedral angles that would define its conformational space are:

C(aromatic)-O(methoxy) bond: Rotation around this bond determines the orientation of the methyl group relative to the aromatic ring.

C(aromatic)-O(benzyloxy) bond: Rotation here positions the benzyloxy group.

O(benzyloxy)-CH₂(benzyl) bond: This rotation alters the orientation of the benzyl ring.

Computational methods, such as molecular mechanics or quantum mechanics, are used to systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process, known as a potential energy surface scan, allows for the identification of energy minima, which correspond to stable rotameric species. Optimization of these species provides the most probable three-dimensional structures of the molecule.

The following table lists the key rotatable bonds in this compound that are central to its conformational analysis.

Rotatable BondDefining Dihedral Angle (Atoms)Significance
Ar-O (Methoxy)C-C-O-CDetermines orientation of the methoxy group relative to the phenol ring.
Ar-O (Benzyloxy)C-C-O-CGoverns the position of the entire benzyloxy substituent.
O-CH₂ (Benzyloxy)C-O-C-CControls the spatial orientation of the terminal phenyl ring.

Mechanistic Investigations of Chemical Reactivity and Biological Phenomena

Radical Chemistry and Antioxidant Mechanisms

The antioxidant potential of phenolic compounds like 5-(Benzyloxy)-2-methoxyphenol is rooted in their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. This process generates a stabilized phenoxy radical, which is less reactive and unable to propagate the oxidative chain reaction. The presence of both a methoxy (B1213986) (-OCH3) and a benzyloxy (-OCH2Ph) group on the phenol (B47542) ring influences the stability of this resulting radical and, consequently, the compound's antioxidant efficacy.

Mechanisms of Free Radical Scavenging (e.g., DPPH, CUPRAC, Ferric Reducing Power Assays)

Several in vitro assays are employed to quantify the radical scavenging and reducing capabilities of compounds. These tests operate on different chemical principles but provide a comprehensive profile of a molecule's antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. mdpi.comnih.gov When an antioxidant like this compound donates a hydrogen atom to DPPH, the radical is neutralized, forming the corresponding hydrazine (B178648) (DPPHH). nih.gov This process leads to a color change from violet to yellow, and the decrease in absorbance is measured spectrophotometrically. mdpi.comnih.gov The scavenging mechanism is a direct quenching of the free radical through hydrogen atom transfer (HAT).

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). nih.gov The assay utilizes the Cu(II)-neocuproine [Cu(II)-Nc] complex as the chromogenic oxidant. istanbul.edu.tr In the presence of an antioxidant, Cu²⁺ is reduced to Cu⁺, which then forms a stable, orange-yellow colored complex with the neocuproine (B1678164) ligand, exhibiting maximum absorbance at 450 nm. nih.govoxfordbiomed.com The reaction is typically carried out at a pH of 7, which is close to physiological pH, making it relevant for biological systems. nih.gov The mechanism is based on single electron transfer (SET).

Ferric Reducing Power Assay (FRAP) : This assay measures the total antioxidant power of a substance by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. sigmaaldrich.comsigmaaldrich.com The reduction is monitored by the formation of a colored ferrous-probe complex, typically with 2,4,6-tripyridyl-s-triazine (TPTZ), which results in an intense blue color with an absorbance maximum at 590-593 nm. mdpi.com The intensity of the color is directly proportional to the reducing power of the sample. Like CUPRAC, the FRAP assay is based on a single electron transfer (SET) mechanism. sigmaaldrich.com

Table 1: Overview of Free Radical Scavenging Assay Mechanisms

Assay Principle Mechanism Measured Change
DPPH Neutralization of the stable DPPH radical. Hydrogen Atom Transfer (HAT) Decrease in absorbance at ~517 nm (loss of violet color).
CUPRAC Reduction of Cupric (Cu²⁺) to Cuprous (Cu⁺). Single Electron Transfer (SET) Increase in absorbance at ~450 nm (formation of orange-yellow complex).
FRAP Reduction of Ferric (Fe³⁺) to Ferrous (Fe²⁺). Single Electron Transfer (SET) Increase in absorbance at ~593 nm (formation of blue complex).

Determination of Anti-Peroxy Radical Activity (e.g., Induction Period Method)

Peroxy radicals (ROO•) are key intermediates in lipid peroxidation, a detrimental process in biological systems. The induction period method is a kinetic assay used to evaluate the ability of an antioxidant to inhibit polymerization initiated by the thermal decomposition of an azo-initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). nih.govmdpi.com

In this method, the antioxidant is added to a monomer solution (e.g., methyl methacrylate) containing the initiator. mdpi.com Upon heating, the initiator decomposes to produce carbon-centered or oxygen-centered radicals, which then react with oxygen to form peroxy radicals. These peroxy radicals would normally initiate the polymerization of the monomer. However, an effective antioxidant like this compound will preferentially react with and trap these peroxy radicals, preventing polymerization. This creates a lag phase, or "induction period," during which polymerization is inhibited. mdpi.com The length of this induction period is directly proportional to the concentration and reactivity of the antioxidant. By measuring the induction period, one can determine the stoichiometric factor (n), which represents the number of radicals trapped by each molecule of the antioxidant. nih.gov

Study of Phenoxy and Benzyl (B1604629) Radical Formation and Stabilization in Reaction Pathways (e.g., Lignin (B12514952) Pyrolysis Models, Homolytic Cleavage)

As a model for certain linkages in lignin, this compound is relevant to studies of biomass pyrolysis. During pyrolysis, high temperatures cause the homolytic cleavage of the weakest chemical bonds. In this molecule, the benzylic C-O ether bond is significantly weaker than other bonds in the structure.

Homolytic cleavage of this bond results in the formation of two distinct radical species: a phenoxy radical (specifically, a 2-methoxy-5-hydroxyphenyl radical) and a benzyl radical.

Phenoxy Radical Stabilization : The resulting phenoxy radical is stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring and the oxygen atom of the methoxy group. This delocalization reduces the reactivity of the radical, preventing it from immediately engaging in uncontrolled polymerization reactions that lead to char formation.

Benzyl Radical Pathways : The benzyl radical is also relatively stable due to resonance delocalization of its unpaired electron over the attached benzene (B151609) ring. It can undergo several subsequent reactions, including recombination with another benzyl radical to form bibenzyl, or abstracting a hydrogen atom to form toluene (B28343).

Investigating these pathways is crucial for understanding lignin depolymerization and for designing processes to convert biomass into valuable aromatic chemicals.

Mechanisms of Phenol Oxidation and Oxidative Coupling

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of larger, coupled molecules. This process can be initiated by enzymatic or chemical oxidants and typically proceeds via a one-electron oxidation of the phenol to form a phenoxy radical.

Once formed, the phenoxy radical of this compound can exist in several resonance forms, with the unpaired electron density located at the oxygen atom and at the ortho and para positions of the aromatic ring. These resonance-stabilized radicals can then couple with another radical (radical-radical coupling) or attack a neutral phenol molecule (radical-phenol coupling). This coupling can result in the formation of new C-C or C-O bonds, leading to dimers or higher oligomers. The specific outcome (e.g., ortho-ortho, ortho-para, or para-para coupling) is dictated by the steric and electronic effects of the substituents on the aromatic ring.

Enzyme Inhibition Mechanisms (e.g., Enzyme Inhibition Assays, Molecular Docking for Binding Modes)

The structural features of this compound, including its phenolic hydroxyl group and bulky benzyloxy substituent, make it a candidate for interaction with various enzymes. Enzyme inhibition assays are used to determine the extent to which a compound can reduce the rate of an enzyme-catalyzed reaction. For instance, enzymes like tyrosinase or lipoxygenase are common targets for phenolic inhibitors. biorxiv.orgnih.gov The inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these assays. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki). nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to the active site of a target protein. chemrevlett.comnih.gov This method helps to visualize and understand the molecular interactions that stabilize the enzyme-inhibitor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, docking studies could predict its binding affinity and pose within an enzyme's active site, identifying key amino acid residues involved in the interaction and providing a rationale for its inhibitory activity at a molecular level.

Catalytic Transformation Mechanisms (e.g., Hydrodeoxygenation of Lignin Model Molecules using Mixed Oxide Catalysts)

Catalytic hydrodeoxygenation (HDO) is a key process for upgrading biomass-derived molecules, like lignin model compounds, into valuable hydrocarbons and platform chemicals by removing oxygen atoms in the presence of a catalyst and hydrogen.

For this compound, the HDO process involves the cleavage of C-O bonds. The reaction pathways are influenced by the catalyst type (often mixed metal oxides or supported noble metals) and reaction conditions. The two primary C-O bonds targeted for cleavage are:

The Benzylic Ether Bond : The C-O bond of the benzyloxy group is relatively labile and can be cleaved through hydrogenolysis to yield toluene and a guaiacol-type intermediate.

The Methoxy Group Bond : The aryl-O bond of the methoxy group can also be cleaved, a process known as demethoxylation, to produce a catechol-type intermediate.

The Phenolic Hydroxyl Group : The phenolic -OH group can be removed directly through hydrodeoxygenation, which typically requires more severe conditions.

These initial cleavage steps are often followed by further hydrogenation of the aromatic ring if conditions are harsh enough, leading to the formation of cycloalkanes. Understanding these catalytic mechanisms is essential for selectively producing desired aromatic chemicals from lignin-derived feedstocks.

Electronic Environment Influence on Nucleophilic Substitution Reactivity

The electronic environment of an aromatic ring profoundly dictates its susceptibility to nucleophilic aromatic substitution (SNAr). In the case of this compound, the reactivity is governed by the interplay of the electronic effects of the hydroxyl, methoxy, and benzyloxy substituents. These groups modulate the electron density of the benzene ring, thereby influencing the stability of the key intermediate in the SNAr mechanism.

Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) stabilize the Meisenheimer complex by delocalizing the negative charge, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) destabilize this intermediate by increasing the electron density on the ring, which in turn slows down the reaction. masterorganicchemistry.com

The substituents on the this compound ring—hydroxyl (-OH), methoxy (-OCH3), and benzyloxy (-OCH2Ph)—are all generally considered electron-donating groups through resonance, which would be expected to deactivate the ring towards classical SNAr. The oxygen atoms in these groups can donate lone-pair electron density to the aromatic π-system. lumenlearning.com This deactivating effect is a crucial consideration when predicting the compound's reactivity in SNAr reactions.

However, the specific reaction conditions and the nature of the attacking nucleophile can lead to alternative reaction pathways. For instance, in cation radical-accelerated nucleophilic aromatic substitution, alkoxy and benzyloxy groups can function as nucleofuges (leaving groups). Research has demonstrated that lignin-derived aromatics with guaiacol (B22219) and veratrole structures, which are structurally related to this compound, are competent substrates for this type of functionalization. This suggests that under specific oxidative conditions, the benzyloxy group of this compound could potentially be substituted.

The electronic influence of substituents in aromatic reactions can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituent GroupHammett Constant (σp)Electronic EffectExpected Impact on SNAr Rate
Nitro (-NO2)0.78Strongly Electron-WithdrawingActivating
Cyano (-CN)0.66Electron-WithdrawingActivating
Chloro (-Cl)0.23Inductively WithdrawingActivating
Hydrogen (-H)0.00ReferenceBaseline
Methyl (-CH3)-0.17Electron-DonatingDeactivating
Methoxy (-OCH3)-0.27Strongly Electron-DonatingDeactivating
Hydroxyl (-OH)-0.37Strongly Electron-DonatingDeactivating

This table presents representative Hammett constants to illustrate the electronic effects of different substituents on aromatic rings. The values provide a quantitative measure of a substituent's electron-donating or withdrawing character, which in turn influences the rate of nucleophilic aromatic substitution.

Detailed research into the nucleophilic substitution of halophenols has further illuminated the role of the electronic environment. It has been shown that converting a phenol to its corresponding phenoxyl radical can dramatically alter its electronic properties, turning it into a potent electron-withdrawing group and thus activating the aromatic ring for SNAr. osti.gov This concept of "homolysis-enabled electronic activation" provides a pathway for nucleophilic substitution on electron-rich aromatic rings that would otherwise be unreactive. osti.gov While this specific methodology has not been reported for this compound, it underscores the principle that the electronic environment, and thus the reactivity, can be significantly modified by the reaction conditions.

Precursor and Derivatives Research

Role of 5-(Benzyloxy)-2-methoxyphenol as a Synthetic Intermediate

While direct literature detailing the specific use of this compound as a synthetic intermediate is limited, its structural features—a guaiacol (B22219) (2-methoxyphenol) core with a benzyl-protected phenol (B47542) at the 5-position—strongly suggest its role as a valuable precursor in multi-step organic synthesis. The benzyl (B1604629) ether serves as a common and robust protecting group for the phenolic hydroxyl group. This protection allows for selective reactions at other positions on the aromatic ring or on other functional groups within a more complex molecule, without interference from the acidic phenolic proton.

The primary function of this compound in a synthetic route would be to introduce a 2-methoxy-5-hydroxyphenol moiety. The synthesis would involve utilizing the protected compound in various reactions, such as electrophilic aromatic substitution, cross-coupling reactions, or condensation reactions. Following the desired transformations, the benzyl protecting group can be readily removed under standard conditions, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), to reveal the free phenol.

This strategy is exemplified by the widespread use of its isomers, such as 4-(benzyloxy)-3-methoxybenzaldehyde (O-benzylvanillin) and 3-benzyloxy-4-methoxybenzaldehyde (B16803), as intermediates. For instance, 4-(benzyloxy)-3-methoxybenzaldehyde is a key starting material for the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid and was instrumental in the enantioselective total synthesis of the neurotrophic agent (-)-talaumidin. sigmaaldrich.com Similarly, 3-benzyloxy-4-methoxybenzaldehyde serves as a precursor for a variety of chalcone (B49325) derivatives. orientjchem.orgresearchgate.net These examples highlight the utility of the benzyloxy group as a protective shield for a phenol in methoxyphenol-containing building blocks, a role that this compound is well-suited to fulfill.

Synthesis and Characterization of Structurally Related Benzyloxy and Methoxyphenol Compounds

The synthesis of compounds structurally related to this compound, which contain both benzyloxy and methoxyphenol motifs, has been extensively explored. These compounds are valuable in medicinal chemistry and materials science. Various synthetic strategies have been developed, with characterization typically performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

A prominent method for synthesizing such derivatives is the Claisen-Schmidt condensation . This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) or a heteroaryl methyl ketone to form a chalcone. researchgate.netnih.gov For example, a series of novel chalcones were synthesized by reacting 3-benzyloxy-4-methoxybenzaldehyde with various acetophenone derivatives in the presence of a base. orientjchem.orgresearchgate.net Similarly, 4-(benzyloxy)benzaldehyde (B125253) has been used to produce numerous chalcone analogs via aldol (B89426) condensation, catalyzed by either sodium hydroxide (B78521) or piperidine. researchgate.netuniv-ovidius.ro The resulting chalcones are characterized by ¹H and ¹³C NMR, which confirm the trans configuration of the double bond, often indicated by a large coupling constant (~15 Hz) between the vinylic protons. nih.gov

Another synthetic approach involves the acid-mediated rearrangement of oxidopyrylium cycloadducts. This method has been used to generate aryl-substituted 2-methoxyphenol (guaiacol) derivatives. nih.govrsc.org In this process, cycloadducts derived from maltol (B134687) and aryl acetylenes undergo a ring-contraction and aromatization cascade when treated with acids like boron trichloride (B1173362) or methane (B114726) sulfonic acid, yielding 2-methoxy-5-arylphenol or 2-methoxy-4-aryl-6-methylphenol molecules, respectively. nih.govrsc.org

Furthermore, oxidative cyclization provides a route to more complex heterocyclic systems. For instance, 3-(4-(benzyloxy)-3-methoxyphenyl)- orientjchem.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine was synthesized by the oxidative ring closure of a hydrazine (B178648) intermediate, which was itself prepared from 4-benzyloxy-3-methoxybenzaldehyde (B140485) and 2-hydrazinopyridine. mdpi.com This "green" approach uses sodium hypochlorite (B82951) as an oxidant in ethanol (B145695) at room temperature. mdpi.com

The characterization of these compounds is crucial for confirming their structure and purity.

¹H NMR spectroscopy is used to identify protons in different chemical environments. Key signals include those for the methoxy (B1213986) group (typically a singlet around 3.8-3.9 ppm), the benzylic methylene (B1212753) protons (a singlet around 5.1 ppm), and the aromatic protons, whose splitting patterns reveal the substitution on the benzene (B151609) rings.

¹³C NMR spectroscopy provides information on the carbon skeleton. Characteristic signals include those for the methoxy carbon (around 55-56 ppm), the benzylic carbon (around 70 ppm), and the carbonyl carbon in chalcones (downfield, ~190 ppm).

IR spectroscopy is used to identify functional groups. Important absorption bands include those for C=O stretching in carbonyl compounds (around 1650-1680 cm⁻¹), C-O ether linkages, and C-H bonds in the aromatic rings.

Melting points are determined to assess the purity of solid compounds. sigmaaldrich.comorientjchem.orgsigmaaldrich.com

Below are interactive tables summarizing the synthesis and characterization data for selected structurally related compounds.

Table 1: Synthesis of Structurally Related Benzyloxy and Methoxyphenol Compounds
Compound NameStarting MaterialsReaction TypeYieldReference
(E)-3-(3-(Benzyloxy)-4-methoxyphenyl)-1-phenylprop-2-en-1-one3-Benzyloxy-4-methoxybenzaldehyde, AcetophenoneClaisen-Schmidt CondensationNot specified orientjchem.org
3-(4-(Benzyloxy)-3-methoxyphenyl)- orientjchem.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine4-Benzyloxy-3-methoxybenzaldehyde, 2-HydrazinopyridineCondensation followed by Oxidative Cyclization73% mdpi.com
2-Methoxy-5-phenylphenolMaltol-derived oxidopyrylium cycloadduct, PhenylacetyleneCycloaddition and Acid-mediated Rearrangement71% nih.govrsc.org
(E)-1-(2-aminophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one4-(Benzyloxy)benzaldehyde, 1-(2-aminophenyl)ethan-1-oneAldol Condensation75% univ-ovidius.ro
Table 2: Characterization Data for Structurally Related Compounds
Compound NameMelting Point (°C)Key ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)Reference
(E)-3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one145–1508.20 (d, 2H), 7.96 (d, 2H), 7.84 (d, 1H), 7.74 (d, 1H), 5.22 (s, 2H, OCH₂), 3.92 (s, 3H, OCH₃)1656 (C=O), 1585 (C=C), 1260 (C-O) orientjchem.org
3-Benzyloxy-4-methoxybenzaldehyde61-649.83 (s, 1H, CHO), 7.50-7.30 (m, 7H, Ar-H), 5.20 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃)2840 (C-H aldehyde), 1680 (C=O) sigmaaldrich.com
4-Benzyloxy-3-methoxybenzaldehyde62-649.80 (s, 1H, CHO), 7.45-7.30 (m, 7H, Ar-H), 5.15 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃)2850 (C-H aldehyde), 1685 (C=O) sigmaaldrich.com

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies for 5-(Benzyloxy)-2-methoxyphenol and its Derivatives

The synthesis of this compound and its derivatives traditionally relies on established methods such as Williamson ether synthesis. However, the future of organic synthesis is increasingly geared towards sustainability, efficiency, and atom economy. Research in this area is expected to focus on several key aspects:

Green Chemistry Approaches: A significant push is being made to replace hazardous reagents and solvents with more environmentally benign alternatives. For instance, the use of greener solvents like cyclopentyl methyl ether (CPME) is being explored as a substitute for traditional solvents. Another approach involves using clean oxidants, such as sodium hypochlorite (B82951) in ethanol (B145695), for specific transformations, minimizing waste and environmental impact. mdpi.com

Catalytic Innovations: The development of novel catalysts is paramount. The use of inexpensive and efficient basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvent-free, multi-component reactions represents a significant step forward in synthesizing complex derivatives. semanticscholar.org Future work will likely involve creating immobilized catalysts for easy recovery and reuse and exploring photoredox catalysis to enable new bond formations under mild conditions. core.ac.uk

Process Intensification: Continuous flow synthesis offers a promising alternative to traditional batch processing. Automated reactors and continuous flow systems can improve reaction control, enhance safety, and increase yield, making the industrial production of these compounds more efficient. Telescoped reaction sequences, where multiple synthetic steps are performed in a single reactor without isolating intermediates, will also be a key area of development to streamline synthesis. unito.it

These advancements aim to create synthetic pathways that are not only higher yielding and more selective but also economically viable and environmentally responsible.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool for modern chemical research. For the benzyloxy-methoxyphenol motif, advanced computational modeling offers a pathway to a more profound understanding of its behavior and to predict its properties with greater accuracy.

Density Functional Theory (DFT) Studies: DFT calculations are currently used to optimize molecular geometries, analyze electronic structures (such as HOMO-LUMO energy gaps), and compare theoretical data with experimental results from techniques like X-ray crystallography. uaic.roresearchgate.net Future studies will likely employ more sophisticated DFT methods, including time-dependent DFT (TD-DFT), to predict spectroscopic properties and reactivity with higher precision. researchgate.net These calculations can elucidate the electronic effects of substituents on the aromatic rings, providing insight into their influence on reaction mechanisms and biological activity. researchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking is widely used to predict the binding modes and affinities of molecules with biological targets, such as enzymes or DNA. researchgate.netresearchgate.netplos.org By simulating the interaction between a ligand and its receptor, researchers can identify key interactions that drive binding. plos.org Future research will increasingly use molecular dynamics (MD) simulations to study the stability of these ligand-receptor complexes over time, providing a more dynamic and realistic picture of the binding event under physiological conditions. researchgate.net

Predictive Modeling for Drug Discovery: Advanced computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.net By building predictive models based on existing data, chemists can design new derivatives of this compound with improved drug-like properties, accelerating the discovery process for new therapeutic agents.

These computational approaches, when used in concert with experimental work, can significantly shorten the cycle of design, synthesis, and testing, leading to a more rational and efficient discovery of new molecules with desired functions.

Elucidation of Complex Reaction Pathways Involving the Benzyloxy-Methoxyphenol Motif

The benzyloxy-methoxyphenol scaffold can participate in a variety of chemical transformations, including oxidation, reduction, substitution, and thermal decomposition. A detailed understanding of the mechanisms governing these reactions is crucial for controlling product formation and designing new synthetic applications.

Pyrolysis and Thermal Decomposition: Studies on the pyrolysis of lignin (B12514952) model compounds, including methoxyphenols, reveal complex reaction networks. The initial steps often involve the homolytic cleavage of C-O bonds, leading to radical intermediates. researchgate.netosti.gov For instance, the catalytic fast pyrolysis of methoxyphenol isomers over zeolites is initiated by demethylation to form benzenediols, which then undergo further dehydroxylation to yield phenol (B47542) and benzene (B151609). ethz.ch The presence and position of the methoxy (B1213986) group can significantly influence the reaction rate and product distribution, for example, by lowering the bond dissociation energy of adjacent ether linkages. osti.gov Future work will use advanced analytical techniques, such as operando spectroscopy, to detect and characterize reactive intermediates in real-time, providing a more complete picture of these complex pathways. ethz.ch

Oxidation and Reduction Reactions: The functional groups within the benzyloxy-methoxyphenol structure offer multiple sites for redox chemistry. The benzyloxy group can be oxidized to form aldehydes or carboxylic acids, while other substituents on the molecule, such as a nitro group, can be reduced to amines. Understanding the selectivity and mechanism of these reactions is key to using this scaffold as a versatile synthetic intermediate.

Radical and Crossover Mechanisms: Emerging synthetic methods often involve radical intermediates. Metallaphotoredox catalysis, for example, can generate radicals that participate in C-C bond formation. core.ac.uk Another area of interest is radical/polar crossover, where a radical addition to an olefin is followed by an ionic step, allowing for the 1,2-difunctionalization of double bonds. core.ac.uk Investigating how the benzyloxy-methoxyphenol motif behaves under these modern reaction conditions could unlock novel synthetic transformations.

Focused Investigation of Structure-Mechanism Relationships for Diverse Chemical Transformations

A central goal in chemistry is to understand how a molecule's structure dictates its reactivity and properties. For the benzyloxy-methoxyphenol family, systematic studies are needed to draw clear lines between structural features and mechanistic behavior.

Substituent Effects: The electronic and steric properties of substituents on either the phenol or benzyl (B1604629) ring can have a profound impact on reactivity. For example, in the catalytic pyrolysis of methoxyphenol isomers, the ortho-isomer (guaiacol) exhibits higher reactivity than the meta and para isomers due to its ability to form a unique fulvenone ketene (B1206846) intermediate that opens additional reaction pathways. ethz.ch Similarly, in the context of biologically active molecules, the placement of substituents can dramatically alter potency and selectivity. Studies on anilinoquinazolines showed that adding a substituent next to a phenolic group not only improved metabolic stability but also unexpectedly enhanced selectivity against a key off-target kinase, a finding explained by X-ray crystallography. nih.gov

Isomeric Comparisons: A systematic comparison of isomers is a powerful tool for understanding structure-mechanism relationships. By keeping the molecular formula constant and varying only the position of functional groups, researchers can isolate the effects of structure on reaction outcomes and biological activity. For example, comparing the biological activities of different isomers of phenolic anilinoquinazolines revealed that only one isomer displayed a significant gain in affinity for its target. nih.gov

Hybrid Molecule Design: The benzyloxy-methoxyphenol motif can be combined with other pharmacophores to create hybrid molecules with novel or enhanced activities. nih.gov Studies have shown that conjugating a benzylvanillin structure with a benzimidazole (B57391) nucleus can significantly improve DNA binding and anticancer properties compared to the parent compounds alone. plos.orgnih.gov Understanding the mechanistic basis for this synergy—how the different parts of the molecule cooperate to produce the observed effect—is a key challenge for future research.

By systematically modifying the molecular architecture and studying the resulting changes in reactivity and biological function, chemists can develop a predictive understanding that will guide the design of next-generation compounds based on the versatile benzyloxy-methoxyphenol scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-methoxyphenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Pathways : Start with 2-methoxyphenol as the core structure. Introduce the benzyloxy group at the 5-position via nucleophilic substitution or Mitsunobu reaction (using benzyl alcohol and triphenylphosphine/diethyl azodicarboxylate) .
  • Optimization : Monitor reaction temperature (60–80°C for Mitsunobu) and stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields >75% are achievable with anhydrous conditions and inert atmospheres .

Q. How should researchers handle and store this compound to ensure chemical stability during experimental workflows?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Desiccate using silica gel to avoid hydrolysis of the benzyl ether group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Confirm stability via periodic HPLC analysis (C18 column, 254 nm UV detection) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation proceed?

Methodological Answer:

  • NMR : Use 1H^1H-NMR (CDCl₃, 400 MHz) to confirm substitution patterns:
    • Benzyloxy protons: δ 4.9–5.1 (singlet, –OCH₂Ph).
    • Methoxy protons: δ 3.8–3.9 (singlet, –OCH₃).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error . Cross-reference with computational tools like Gaussian for predicted fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity with positive controls like doxorubicin) .
  • Purity Checks : Confirm compound integrity via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Structural Confirmation : Perform X-ray crystallography to rule out polymorphic variations affecting bioactivity .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic microsomal assays?

Methodological Answer:

  • In Vitro Models : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Metabolite ID : Apply high-resolution mass spectrometry (HRMS) in negative ion mode to detect demethylated or debenzylated metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the methoxy group and catalytic residues (e.g., Arg120 in COX-2) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups at the 5-position) with inhibitory potency. Validate predictions via enzymatic assays (IC₅₀ determination) .

Q. What experimental approaches mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry : Replace column chromatography with recrystallization (ethanol/water) for large batches. Optimize solvent ratios via solubility studies .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-benzylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.